4-(4-Chloro-2-methoxyphenyl)benzonitrile
Description
4-(4-Chloro-2-methoxyphenyl)benzonitrile (CAS: 1352318-70-7) is a substituted benzonitrile derivative characterized by a chlorinated and methoxylated biphenyl structure. Its molecular formula is C₁₄H₉ClNO, with a molecular weight of 242.68 g/mol . The compound features a benzonitrile core substituted at the para position with a 4-chloro-2-methoxyphenyl group.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFTPOINAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718376 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-70-7 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)benzonitrile typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
- 3-(4-Chloro-2-methoxyphenyl)benzonitrile (CAS: 1352317-78-2): This isomer differs in the substitution position of the benzonitrile group (meta vs. para).
- 4-(2-Chloro-5-methoxyphenyl)benzonitrile (CAS: 1365271-33-5): Here, the chloro and methoxy groups are positioned ortho and para on the phenyl ring, respectively. This arrangement could alter steric hindrance and dipole moments, affecting solubility and reactivity in synthetic applications .
Derivatives with Extended π-Systems
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile: This derivative features an ethynyl-linked oxazole ring, extending the π-conjugation. It exhibits a higher hyperpolarizability (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to simpler benzonitriles, highlighting the role of extended conjugation in nonlinear optical activity . In contrast, the target compound’s shorter π-system may result in lower βHRS values but better thermal stability.
Physicochemical and Electronic Properties
Solubility and Polarity
- The methoxy group in 4-(4-Chloro-2-methoxyphenyl)benzonitrile enhances polarity compared to non-oxygenated analogs like 2-(4-methylphenyl)benzonitrile (CAS: 114772-53-1), which has a logP of ~3.2 due to its hydrophobic methyl group .
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2): The hydroxymethyl substituent introduces hydrogen-bonding capacity, increasing water solubility relative to the target compound’s methoxy group .
Thermal Stability
- Derivatives like 4-(4-bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (from Suzuki-Miyaura coupling reactions) show stability up to 250°C, suggesting that halogenated benzonitriles generally exhibit robust thermal profiles .
Cytotoxicity
- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c): Demonstrates potent cytotoxicity against breast cancer cell lines (IC₅₀ < 10 µM for MCF-7), outperforming the target compound in bioactivity, likely due to the triazole moiety’s role in binding cellular targets .
- 4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS: MFCD12196341): The benzoxazine ring enhances interactions with enzymes like sortases, suggesting that heterocyclic substitutions improve pharmacological profiles compared to simple methoxy/chloro derivatives .
Data Tables
Table 1: Key Properties of Selected Benzonitrile Derivatives
| Compound Name | CAS Number | Molecular Formula | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Key Application |
|---|---|---|---|---|
| This compound | 1352318-70-7 | C₁₄H₉ClNO | N/A | Medicinal chemistry |
| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | N/A | C₁₆H₉N₂O | 45 | Nonlinear optics |
| 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile | N/A | C₁₅H₉ClN | N/A | Anticancer agents |
Biological Activity
4-(4-Chloro-2-methoxyphenyl)benzonitrile, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and empirical findings related to its biological efficacy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Chlorine and Methoxy Substituents: These groups are known to influence the compound's reactivity and biological activity.
- Benzonitrile Core: This structure is often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes:
- Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling Modulation: The compound affects signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Helicobacter pylori | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HCT116 | 10.5 |
| A549 | 12.3 |
The cytotoxicity observed indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent .
- Cytotoxicity Assessment : In a comparative study assessing various benzonitrile derivatives, this compound was found to be one of the most potent compounds against the MCF-7 breast cancer cell line, highlighting its potential for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
